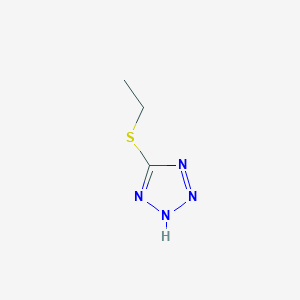

5-(Ethylthio)-1H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Ethylthio)-1H-tetrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(Ethylthio)-1H-tetrazole (ETT), a heterocyclic compound of significant interest in synthetic chemistry and drug development. This document covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough examination of its pivotal role as a coupling activator in oligonucleotide synthesis. Furthermore, it explores the broader utility of the tetrazole moiety, exemplified by ETT, as a bioisostere in medicinal chemistry, with a focus on the development of angiotensin II receptor antagonists. Quantitative physicochemical data are presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this versatile molecule.

Introduction

This compound, a white to off-white crystalline solid, is an organosulfur heterocyclic compound belonging to the tetrazole family.[1] The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[2] The introduction of an ethylthio substituent at the 5-position enhances the compound's acidity and solubility in organic solvents, properties that have proven advantageous in its primary application. Although not naturally occurring, ETT has become an indispensable reagent in the laboratory and for industrial-scale synthesis, particularly in the field of nucleic acid chemistry.[1] Its development arose from the broader exploration of tetrazole chemistry in the latter half of the 20th century.[1]

History and Discovery

The synthesis of this compound was first reported in the context of heterocyclic chemistry research during the late 20th century.[1] Unlike many seminal discoveries, the first synthesis of ETT is not attributed to a single individual or research group but rather emerged from the collective advancement in the understanding and synthesis of tetrazole derivatives. The primary impetus for the development of substituted tetrazoles like ETT was the search for more efficient reagents for various chemical transformations, a need that became particularly acute with the advent of automated solid-phase oligonucleotide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for the development of analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₄S | [3] |

| Molecular Weight | 130.17 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 84-90 °C | |

| pKa | 3.89 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in water and acetonitrile | [1] |

| CAS Number | 89797-68-2 | [3] |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the [3+2] cycloaddition reaction between ethyl thiocyanate (B1210189) and an azide (B81097) source, such as sodium azide or hydrazoic acid.[1][4]

4.1.1. Batch Synthesis using a Lewis Acid Catalyst

This protocol is adapted from general methods for the synthesis of 5-substituted tetrazoles.[2]

-

Materials: Ethyl thiocyanate, Sodium azide (NaN₃), Anhydrous Dimethylformamide (DMF), Sulfamic acid (NH₂SO₃H), Diethyl ether, Sodium sulfate (B86663) (Na₂SO₄), Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiocyanate (1.0 equivalent) in anhydrous DMF.

-

Add sodium azide (1.2 equivalents) and sulfamic acid (0.1 equivalents) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

4.1.2. Continuous Flow Synthesis

Continuous flow technology offers a safer and more efficient method for the synthesis of tetrazoles, particularly by minimizing the accumulation of potentially hazardous hydrazoic acid. The following is a general protocol that can be adapted for the synthesis of ETT.[1][5]

-

Materials: Ethyl thiocyanate, Sodium azide (NaN₃), N-Methyl-2-pyrrolidone (NMP), Water, Ethyl acetate (B1210297), Sodium nitrite (B80452) (NaNO₂).

-

Apparatus: A continuous flow reactor system (e.g., a microreactor or a packed bed reactor) equipped with syringe pumps and a back-pressure regulator.

-

Procedure:

-

Prepare a stock solution by dissolving sodium azide (1.05 equivalents) in water and then adding it to a solution of ethyl thiocyanate (1.0 equivalent) in NMP.

-

Load the resulting solution into a syringe and connect it to the inlet of the continuous flow reactor.

-

Pump the solution through the heated reactor at a defined flow rate to achieve the desired residence time. Typical reaction temperatures are in the range of 190 °C.

-

The output from the reactor is passed through a quenching stream of aqueous sodium nitrite to neutralize any unreacted azide.

-

The product is then collected and can be isolated by extraction with ethyl acetate followed by purification.

-

References

An In-Depth Technical Guide to the Synthesis of 5-(Ethylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-(Ethylthio)-1H-tetrazole, a key building block in the development of various pharmaceutical compounds. The following sections detail the core synthetic pathways, present quantitative data in a structured format, provide explicit experimental protocols, and visualize the reaction workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients. Its structure, featuring a tetrazole ring and an ethylthio group, imparts unique physicochemical properties that are valuable in drug design. The synthesis of this compound can be broadly categorized into two primary strategies: the [3+2] cycloaddition of an ethyl thiocyanate (B1210189) with an azide (B81097) source, and the S-alkylation of a 5-mercapto-1H-tetrazole precursor. This guide will explore both methodologies in detail.

Core Synthesis Mechanisms

The two predominant routes for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and proceeds through different mechanistic steps.

Route A: [3+2] Cycloaddition of Ethyl Thiocyanate and Sodium Azide

This approach involves the reaction of ethyl thiocyanate with an azide, such as sodium azide, hydrazoic acid, or trimethylsilyl (B98337) azide, often in the presence of a catalyst.[1][2] The reaction is a [3+2] cycloaddition, where the three nitrogen atoms of the azide and the two atoms of the nitrile group of the thiocyanate combine to form the five-membered tetrazole ring. Lewis or Brønsted acids are frequently employed to activate the nitrile group, facilitating the cycloaddition.[2]

Route B: S-Alkylation of 5-Mercapto-1H-tetrazole

An alternative and widely used method is the direct alkylation of a 5-mercapto-1H-tetrazole derivative with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion which then attacks the electrophilic ethylating agent. This method can be performed as a one-pot synthesis, starting from an isothiocyanate and sodium azide to first generate the 5-mercaptotetrazole in situ, which is then ethylated without isolation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthesis routes, based on representative experimental protocols.

Table 1: Quantitative Data for Route A - [3+2] Cycloaddition

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Thiocyanate | 1.0 equivalent | [4] |

| Sodium Azide | 1.2 equivalents | [4] |

| Catalyst | ||

| Sulfamic Acid | 0.1 equivalent | [4] |

| Solvent | DMF | [4] |

| Temperature | 120 °C | [4] |

| Reaction Time | 6 hours | [4] |

| Purification | Column Chromatography | [4] |

Table 2: Quantitative Data for Route B - One-Pot S-Alkylation

| Parameter | Value | Reference |

| Reactants (Step 1) | ||

| Ethyl Isothiocyanate | 1.0 equivalent | [3] |

| Sodium Azide | 1.2 equivalents | [3] |

| Pyridine (B92270) | 3.0 equivalents | [3] |

| Solvent (Step 1) | Water | [3] |

| Temperature (Step 1) | Room Temperature | [3] |

| Reaction Time (Step 1) | 2 hours | [3] |

| Reactants (Step 2) | ||

| Ethyl Halide | 1.5 equivalents | [3] |

| Solvent (Step 2) | THF | [3] |

| Reaction Time (Step 2) | 6 hours | [3] |

| Overall Yield | 88-98% | [3] |

| Purification | Extraction and solvent removal | [3] |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound via the two primary routes.

Protocol for Route A: [3+2] Cycloaddition of Ethyl Thiocyanate

This protocol is adapted from a general procedure for the synthesis of 5-aryl-thio-1H-tetrazoles.[4]

-

To a solution of ethyl thiocyanate (1.0 equivalent) in dimethylformamide (DMF), add sodium azide (1.2 equivalents) and sulfamic acid (0.1 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Protocol for Route B: One-Pot S-Alkylation of In Situ Generated 5-Mercapto-1H-tetrazole

This protocol is based on a one-pot synthesis of 1-substituted 5-alkylsulfanyl-tetrazoles.[3]

-

In a reaction vessel, combine ethyl isothiocyanate (1.0 equivalent), sodium azide (1.2 equivalents), and pyridine (3.0 equivalents) in water.

-

Stir the mixture at room temperature for 2 hours to form the 1-ethyl-1H-tetrazole-5-thiol intermediate.

-

Add a solution of an ethyl halide (e.g., ethyl bromide or ethyl iodide, 1.5 equivalents) in tetrahydrofuran (B95107) (THF) to the reaction mixture.

-

Continue stirring the reaction mixture for 6 hours at room temperature.

-

After the reaction is complete, extract the resulting mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent under vacuum to yield this compound.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthesis routes.

Caption: Synthesis Route A: [3+2] Cycloaddition Pathway.

Caption: Synthesis Route B: One-Pot S-Alkylation Pathway.

References

An In-depth Technical Guide to the Spectral Data of 5-(Ethylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-(Ethylthio)-1H-tetrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~3.3 | Quartet | 2H | -S-CH₂- |

| ~15.5 | Broad Singlet | 1H | N-H |

Note: The chemical shift of the N-H proton can be highly variable and may be influenced by factors such as solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₃ |

| ~27.0 | -S-CH₂- |

| ~153.0 | C₅ (carbon of the tetrazole ring) |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or similar, is employed for spectral acquisition.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).

-

The resulting solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) is required. Proton decoupling techniques are commonly used to simplify the spectrum and enhance signal intensity. A typical experiment might involve a 45° pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Medium-Weak | N-H and C-H stretching |

| ~1600-1400 | Medium-Weak | N=N and C=N stretching (tetrazole ring) |

| ~1300-1000 | Medium-Strong | C-N stretching and ring vibrations |

| ~700-600 | Medium | C-S stretching |

Note: The provided data is based on typical absorption ranges for the functional groups present. Actual peak positions may vary slightly.

Experimental Protocol for ATR-FTIR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument equipped with a diamond ATR accessory is commonly used.[1]

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

A pressure clamp is applied to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric and instrumental interferences.

-

The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The molecular weight of this compound is approximately 130.17 g/mol .[2] The molecular ion peak (M⁺) would therefore be expected at an m/z of 130.

Predicted Fragmentation Pathway:

Electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation. For this compound, the following fragmentation pathways are plausible:

-

Loss of Nitrogen (N₂): A common fragmentation for tetrazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a fragment ion at m/z 102.

-

Loss of the Ethyl Group (C₂H₅): Cleavage of the C-S bond could lead to the loss of an ethyl radical (•C₂H₅), with a mass of 29 amu. This would produce a fragment ion at m/z 101.

-

Cleavage of the Thioether: Fragmentation could also occur at the S-C(tetrazole) bond, leading to a fragment corresponding to the ethylthio cation ([CH₃CH₂S]⁺) at m/z 61.

-

Loss of Ethylene (B1197577) (C₂H₄): A rearrangement followed by the loss of ethylene (28 amu) from the molecular ion could lead to a fragment at m/z 102.

A summary of the predicted significant peaks is provided below.

| m/z | Predicted Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 102 | [M - N₂]⁺ |

| 101 | [M - C₂H₅]⁺ |

| 61 | [C₂H₅S]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer with an electron ionization (EI) source would be suitable for this analysis.

Sample Preparation:

-

GC-MS: The sample would be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC. The GC column would separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Insertion Probe: A small amount of the solid sample would be placed in a capillary tube and inserted directly into the ion source of the mass spectrometer. The probe would then be heated to volatilize the sample.

Data Acquisition:

-

The sample is introduced into the high-vacuum environment of the mass spectrometer.

-

In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis

The overall process for the spectral analysis of this compound follows a logical workflow from sample preparation to the final interpretation of the combined data.

Figure 1. General workflow for the spectral analysis of this compound.

By combining the information from these different spectroscopic techniques, researchers can confidently confirm the structure and purity of this compound, which is crucial for its application in drug development and other scientific endeavors.

References

The Pivotal Role of 5-(Ethylthio)-1H-tetrazole in the Synthesis of Biologically Active Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole (ETT) is a heterocyclic organic compound that has carved a significant niche in the landscape of pharmaceutical and biotechnological research. While not primarily known for its intrinsic biological activity, ETT is a critical reagent, most notably as a highly efficient activator in the synthesis of oligonucleotides. Its superior solubility and reactivity have made it an indispensable tool in the production of therapeutic nucleic acids. Furthermore, the tetrazole moiety is a well-recognized bioisostere for carboxylic acids, rendering ETT and related compounds valuable intermediates in the synthesis of a variety of small molecule drugs, including potent anti-inflammatory and analgesic agents. This technical guide provides an in-depth overview of the physicochemical properties of ETT, its limited direct biological effects, and its core application as a key enabling reagent in the development of biologically active compounds. Detailed experimental protocols for its principal application in oligonucleotide synthesis are provided, alongside visualizations of synthetic workflows and relevant biological pathways.

Physicochemical and Toxicological Profile of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 89797-68-2 | [2][3] |

| Molecular Formula | C₃H₆N₄S | [2][3] |

| Molecular Weight | 130.17 g/mol | [4] |

| Melting Point | 84 - 90 °C | [2][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in acetonitrile (B52724) | [4] |

| pKa | 3.89 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2 - 8 °C |

Toxicological Summary

The toxicological profile of this compound indicates that it is a hazardous substance. It is classified as causing skin irritation, serious eye damage, and respiratory irritation.[5][6][7] Acute toxicity data is limited, but skin and eye contact may result in inflammation, redness, and pain.[8] Inhalation may lead to irritation of the respiratory system.[6][8]

Direct Biological Activity of this compound

Direct research into the biological activity of this compound as a therapeutic agent is sparse. Its primary role in the scientific literature is that of a chemical reagent. However, some sources indicate potential inhibitory effects:

-

Inhibition of Cell Membrane Permeability: It has been described as a chloroformate that can inhibit the permeability of the cell membrane.[1] This activity is reportedly due to its ability to prevent the acidification of cells caused by the leakage of hydrogen ions.[1]

-

Inhibition of RNA Synthesis: There are suggestions that ETT may act as an inhibitor of RNA synthesis.[1] The proposed mechanism for this is its potential to bind with nucleoside triphosphates and competitively inhibit ATPase activity.[1]

It is crucial to note that these reported activities are not extensively documented in peer-reviewed literature and quantitative data, such as IC₅₀ or MIC values, are not available. The predominant focus of research remains on its application in chemical synthesis.

Core Application: A Key Reagent in the Synthesis of Biologically Active Molecules

The primary significance of this compound lies in its role as a highly efficient reagent for the synthesis of other biologically active molecules.

Oligonucleotide Synthesis

ETT is widely regarded as a superior activator in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis.[4] It offers advantages over the traditional activator, 1H-Tetrazole, due to its higher solubility in acetonitrile and its increased acidity, which leads to faster and more efficient coupling reactions.[4][9]

The synthesis of oligonucleotides is a cyclic process involving four main steps: deblocking, coupling, capping, and oxidation. ETT plays a crucial role in the coupling step. The mechanism involves a two-step reaction:

-

Protonation: ETT, being acidic, protonates the diisopropylamino group of the phosphoramidite monomer.[9][]

-

Formation of the Active Intermediate: The protonated diisopropylamine (B44863) is then displaced by the tetrazole through nucleophilic substitution, forming a highly reactive tetrazolide intermediate.[9][]

-

Nucleophilic Attack: The 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[9][]

Caption: Workflow of the phosphoramidite method for oligonucleotide synthesis.

The following is a generalized protocol for a single cycle of solid-phase oligonucleotide synthesis using ETT as the activator.

-

Deblocking:

-

Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support containing the initial nucleoside is washed with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile to remove the acid.

-

-

Coupling:

-

Reagents:

-

Nucleoside phosphoramidite solution (0.02-0.2 M in anhydrous acetonitrile).

-

Activator solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.[2]

-

-

Procedure: The phosphoramidite solution and the ETT solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a set coupling time (typically 30 seconds to several minutes). The column is then washed with anhydrous acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and lutidine or pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants (failure sequences). The column is then washed with anhydrous acetonitrile.

-

-

Oxidation:

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[2]

-

Procedure: The oxidizing solution is delivered to the column to oxidize the unstable phosphite triester linkage to the more stable phosphate (B84403) triester. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Synthesis of Small Molecule Therapeutics

The tetrazole ring is a key structural motif in many pharmaceuticals, where it often serves as a bioisostere of a carboxylic acid group. This substitution can improve the metabolic stability and pharmacokinetic profile of a drug candidate. ETT and its derivatives are important intermediates in the synthesis of these molecules.

A prominent class of drugs where the tetrazole moiety is crucial is the angiotensin II receptor antagonists (ARBs), used in the treatment of hypertension. The synthesis of these molecules often involves the construction of the tetrazole ring from a nitrile precursor. While specific protocols detailing the use of ETT in the synthesis of commercial ARBs are proprietary, the general synthetic strategies are well-established in the chemical literature.

Caption: Simplified signaling pathway of the Renin-Angiotensin system and the point of intervention for ARBs.

Conclusion

This compound is a compound of significant utility in the fields of drug discovery and biotechnology. While its intrinsic biological activities are not well-characterized, its role as a high-performance activator in oligonucleotide synthesis is paramount. The enhanced reactivity and solubility of ETT have facilitated the efficient production of complex nucleic acid sequences for therapeutic and research purposes. Furthermore, as a precursor for the tetrazole functional group, it contributes to the synthesis of a diverse range of small molecule therapeutics. For researchers and drug development professionals, a thorough understanding of the properties and applications of ETT is essential for leveraging its full potential in the creation of novel, biologically active molecules.

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (ETT) | CAS 89797-68-2 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 5. This compound | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. columbuschemical.com [columbuschemical.com]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. glenresearch.com [glenresearch.com]

A Technical Guide to 5-(Ethylthio)-1H-tetrazole as a Carboxylic Acid Bioisostere in Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bioisosterism in Modern Drug Design

In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of the drug discovery process. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a critical tool in this endeavor.[1][2] The carboxylic acid moiety is a prevalent functional group in a vast number of biologically active molecules, largely due to its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, enabling strong ionic interactions with biological targets.[3]

However, the presence of a carboxylic acid can also introduce significant liabilities, including rapid metabolism (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and low oral bioavailability, which can hinder the development of a successful drug candidate.[3][4][5] To mitigate these issues, medicinal chemists frequently turn to bioisosteric replacements.

The 5-substituted-1H-tetrazole ring has emerged as one of the most successful non-classical bioisosteres for the carboxylic acid group.[1][6][7][8][9][10] Its utility stems from a pKa value that is remarkably similar to that of carboxylic acids, allowing it to mimic the anionic carboxylate group in receptor interactions.[4][11] Furthermore, tetrazoles offer enhanced metabolic stability and can favorably modulate a compound's lipophilicity.[1][4] This guide provides an in-depth technical overview of 5-(ethylthio)-1H-tetrazole, a specific and valuable member of this class, as a bioisostere for carboxylic acids.

Comparative Physicochemical Properties

The rationale for using this compound as a carboxylic acid surrogate is rooted in the comparable physicochemical properties that govern molecular interactions and pharmacokinetic behavior. The key distinction lies in the structure of the acidic proton and the distribution of the resulting negative charge. In a tetrazole, the acidic proton is on a nitrogen atom of the heterocyclic ring, and the negative charge is delocalized over the aromatic system.[12]

Table 1: Comparative Summary of Physicochemical Properties

| Property | Carboxylic Acid | 5-(Alkylthio)-1H-tetrazole | Rationale and Implications in Drug Design |

| pKa | ~4.2 - 4.5 | ~4.5 - 5.0[4][11] | The similar pKa values ensure that, like a carboxylic acid, the tetrazole is predominantly deprotonated at physiological pH (7.4), effectively mimicking the carboxylate anion required for target binding. |

| Lipophilicity (LogD7.4) | Lower | Generally Higher[4] | The tetrazole ring is typically more lipophilic than a carboxylate, which can enhance membrane permeability and oral absorption. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor (N-H) and multiple N atoms act as acceptors. | Tetrazoles can form stronger hydrogen bonds, which may increase binding affinity but can also lead to a higher desolvation penalty, potentially reducing permeability.[13] |

| Molecular Size | Smaller | Larger | The tetrazole ring is bulkier and extends the acidic pharmacophore further from the molecular core by approximately 1 Å, which must be accommodated by the target's binding site.[2][5] |

Pharmacokinetic Profile: The Metabolic Stability Advantage

A primary driver for the bioisosteric replacement of a carboxylic acid with a tetrazole is the significant improvement in metabolic stability.

Table 2: Comparative Pharmacokinetic and Metabolic Profile

| Parameter | Carboxylic Acid | 5-(Alkylthio)-1H-tetrazole | Significance in Drug Development |

| Metabolic Stability | Susceptible to Phase II conjugation, forming acyl glucuronides. | Highly resistant to common metabolic pathways.[1][4] | Acyl glucuronides can be chemically reactive and have been associated with toxicity. Tetrazoles form more stable N-glucuronides, reducing the risk of reactive metabolite formation and often prolonging the drug's half-life.[5][11] |

| Permeability | Variable; can be limited by charge. | Complex; often lower than predicted by lipophilicity alone. | Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can increase the energy required for desolvation, sometimes resulting in lower passive permeability compared to the parent carboxylic acid.[12][13] |

Application in Drug Design: Angiotensin II Receptor Blockers (ARBs)

The most prominent and successful application of the tetrazole-for-carboxylic-acid substitution is in the development of Angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension.[4] Marketed drugs such as Losartan, Valsartan, and Candesartan feature a 5-substituted tetrazole moiety that is critical for their therapeutic effect.[4][9]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical regulator of blood pressure. The effector peptide, Angiotensin II, binds to the Angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) release, and a subsequent increase in blood pressure. ARBs competitively inhibit the AT1 receptor, blocking the effects of Angiotensin II. The acidic tetrazole group plays a pivotal role in anchoring the drug to the receptor through strong ionic and hydrogen bonding interactions, mimicking the binding of a native carboxylate group.[12]

Experimental Protocols

Accurate characterization of a compound's physicochemical and metabolic properties is essential for rational drug design. The following are generalized, standard protocols for key experiments.

General Workflow for Bioisosteric Replacement

The process of replacing a carboxylic acid with a this compound follows a logical progression from design to validation.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as the reaction of a thiocyanate (B1210189) with an azide (B81097) source.[14]

-

Reaction Setup: To a solution of ethyl thiocyanate (1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Toluene, add sodium azide (NaN3, ~1.5 eq) and a proton source like triethylamine (B128534) hydrochloride (~1.5 eq) or ammonium (B1175870) chloride (NH4Cl, ~1.5 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 90-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~2-3. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid (HN3), which is highly toxic and explosive.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound as a white crystalline solid.[14]

Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure solubility.

-

Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir. Add standardized hydrochloric acid (HCl) until the pH is below 2.0.

-

Data Collection: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, typically calculated using the first or second derivative, or by fitting the data to the Henderson-Hasselbalch equation.

Protocol: LogP Determination by Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).

-

Calculation: The concentration in the octanol (B41247) phase is determined by mass balance. LogP is calculated as: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Incubation Mixture: In a microcentrifuge tube on ice, combine the reaction buffer, HLM (e.g., at a final protein concentration of 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor).

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.

-

Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion

This compound and related 5-thioalkyl-tetrazoles are powerful tools in the medicinal chemist's arsenal (B13267) for lead optimization. By effectively mimicking the acidity and anionic character of carboxylic acids while offering substantially improved metabolic stability, this bioisosteric replacement can overcome critical pharmacokinetic hurdles. While considerations such as increased molecular size and the complex effects on permeability must be carefully evaluated for each specific application, the proven success of this strategy, particularly in blockbuster drugs like the ARBs, underscores its immense value. A thorough understanding of the comparative properties and the application of robust experimental protocols are essential for successfully leveraging this bioisostere to design safer and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. irjmets.com [irjmets.com]

- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update [Mid-2019 to date]: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com [vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com]

- 12. benchchem.com [benchchem.com]

- 13. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-(Ethylthio)-1H-tetrazole (ETT), CAS Number 89797-68-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of the chemical compound with CAS number 89797-68-2, scientifically known as 5-(Ethylthio)-1H-tetrazole (ETT). ETT has established itself as a critical reagent in the field of nucleic acid chemistry, particularly as a highly efficient phosphoramidite (B1245037) activator in the automated solid-phase synthesis of oligonucleotides. This document collates essential physicochemical data, details the mechanism of action, provides experimental protocols for its application, and outlines its synthesis. The information is intended to serve as a valuable resource for researchers and professionals engaged in oligonucleotide synthesis, therapeutic nucleic acid development, and related areas of chemical and biomedical research.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. It is an organosulfur heterocyclic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with an ethylthio substituent at the 5-position. The presence of the ethylthio group significantly enhances its acidity compared to unsubstituted tetrazole, a key factor in its function as an activator.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89797-68-2 | |

| Molecular Formula | C₃H₆N₄S | |

| Molecular Weight | 130.17 g/mol | |

| IUPAC Name | 5-(ethylsulfanyl)-1H-tetrazole | |

| Synonyms | 5-Ethylsulfanyl-1H-tetrazole, ETT | |

| Appearance | White crystalline powder | |

| Melting Point | 84-90 °C | |

| Boiling Point | 292.3 ± 23.0 °C at 760 mmHg | |

| Density | 1.37 ± 0.1 g/cm³ | |

| Solubility | Soluble in acetonitrile (B52724) | |

| pKa | 4.3 | |

| InChI Key | GONFBOIJNUKKST-UHFFFAOYSA-N | |

| SMILES | CCSc1nnn[nH]1 |

Applications in Oligonucleotide Synthesis

The primary and most significant application of this compound is as a phosphoramidite activator in the automated solid-phase synthesis of DNA and RNA oligonucleotides. It is a crucial component in the "coupling" step of the phosphoramidite method, which is the standard procedure for chemically synthesizing nucleic acids.

Mechanism of Action in Phosphoramidite Coupling

During oligonucleotide synthesis, a phosphoramidite monomer, which is a protected nucleoside, is added to the growing oligonucleotide chain. This reaction requires an activator to proceed efficiently. ETT's role is to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. This leads to the formation of a phosphite (B83602) triester linkage, extending the oligonucleotide chain by one nucleotide.

Advantages of ETT as an Activator

ETT offers several advantages over the traditional activator, 1H-tetrazole, and other alternatives:

-

Higher Acidity and Faster Coupling: The ethylthio group increases the acidity of the tetrazole ring, leading to more efficient protonation of the phosphoramidite and, consequently, faster coupling kinetics. This is particularly beneficial for the synthesis of RNA, where sterically hindered 2'-O-protected phosphoramidites are used.

-

Increased Solubility: ETT has a higher solubility in acetonitrile, the common solvent for oligonucleotide synthesis, compared to 1H-tetrazole. This reduces the risk of precipitation and clogging of the fluid lines in automated synthesizers.

-

Improved Yield and Purity: The enhanced coupling efficiency with ETT leads to higher yields of the desired full-length oligonucleotide and fewer deletion mutations (n-1 shortmers), resulting in a purer final product.

Table 2: Comparison of Common Phosphoramidite Activators

| Activator | pKa | Solubility in Acetonitrile | Key Advantages | Key Disadvantages |

| 1H-Tetrazole | 4.8 | ~0.5 M | Well-established for DNA synthesis | Lower solubility, slower for RNA synthesis |

| This compound (ETT) | 4.3 | ~0.75 M | Faster coupling, higher solubility, good for DNA and RNA | More expensive than 1H-tetrazole |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.3 M | Very fast coupling, excellent for RNA | Lower solubility, can be too acidic for some applications |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | High solubility, good for long oligos | Less acidic, may be less efficient for some monomers |

Experimental Protocols

General Workflow for Automated Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain. The process generally follows four main steps: deblocking (detritylation), coupling, capping, and oxidation.

Detailed Protocol for the Coupling Step using ETT

This protocol describes the coupling step in a typical automated DNA/RNA synthesis cycle.

Reagents:

-

Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.

-

Phosphoramidite Solution: 0.05 - 0.15 M solution of the desired phosphoramidite monomer in anhydrous acetonitrile.

-

Washing Solution: Anhydrous acetonitrile.

Procedure (as performed by an automated synthesizer):

-

Pre-Coupling Wash: The synthesis column containing the solid support with the growing oligonucleotide chain is washed with anhydrous acetonitrile to ensure an anhydrous environment.

-

Reagent Delivery: The activator solution (0.25 M ETT) and the phosphoramidite solution are simultaneously delivered to the synthesis column.

-

Coupling Reaction: The reagents are allowed to react within the column for a predetermined time (typically 2-10 minutes). The optimal coupling time can vary depending on the specific phosphoramidite and the scale of the synthesis. For sterically hindered monomers, such as those used in RNA synthesis, longer coupling times may be required.

-

Post-Coupling Wash: The column is thoroughly washed with anhydrous acetonitrile to remove unreacted phosphoramidite, ETT, and diisopropylamine byproduct.

The cycle then proceeds to the capping and oxidation steps.

Synthesis of this compound

This compound is typically synthesized via a [3+2] cycloaddition reaction between an ethyl thiocyanate (B1210189) and an azide (B81097) source.

Reaction Scheme:

Experimental Protocol for Synthesis:

A common laboratory-scale synthesis involves the reaction of ethyl thiocyanate with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like isopropanol (B130326) or n-butanol. The reaction mixture is heated, and upon completion, the product is isolated and purified, often by recrystallization from a solvent like toluene.

Other Potential Applications

While the primary use of ETT is in oligonucleotide synthesis, the tetrazole moiety is a well-known pharmacophore in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Therefore, this compound and its derivatives may serve as intermediates in the synthesis of novel pharmaceutical and agrochemical compounds. However, there is currently no widespread application of ETT itself as a therapeutic agent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a flammable solid and can be irritating to the eyes, respiratory system, and skin. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound (CAS No. 89797-68-2) is a highly effective and widely used phosphoramidite activator in the chemical synthesis of DNA and RNA. Its favorable chemical properties, particularly its enhanced acidity and solubility compared to traditional activators, contribute to faster reaction kinetics, higher coupling efficiencies, and improved yields of high-purity oligonucleotides. This technical guide has provided a detailed overview of its properties, mechanism of action, and applications, serving as a valuable resource for scientists and researchers in the fields of nucleic acid chemistry, biotechnology, and drug development. The continued importance of synthetic oligonucleotides in research, diagnostics, and therapeutics ensures that ETT will remain a key reagent in these critical areas.

An In-Depth Technical Guide to 5-(Ethylthio)-1H-tetrazole (ETT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole, with the molecular formula C₃H₆N₄S, is a pivotal heterocyclic compound in modern organic and medicinal chemistry. It is most prominently recognized for two key roles: as a highly efficient coupling activator in the solid-phase synthesis of oligonucleotides and as a crucial structural intermediate in the development of pharmaceutical agents. Its unique electronic and structural properties, particularly the tetrazole ring's ability to act as a bioisostere for the carboxylic acid group, have cemented its importance in drug discovery, notably in the synthesis of angiotensin II receptor blockers (ARBs). This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, supported by detailed experimental protocols and logical diagrams to facilitate its use in research and development.

Physicochemical and Safety Data

This compound, also known as ETT, is typically a white to light-yellow crystalline solid at room temperature.[1] It possesses a higher solubility in common organic solvents like acetonitrile (B52724) compared to its predecessor, 1H-tetrazole, which is a significant advantage in its primary applications.[2]

Structural and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₄S | [1] |

| Molecular Weight | 130.17 g/mol | |

| IUPAC Name | 5-ethylsulfanyl-1H-tetrazole | [3] |

| CAS Number | 89797-68-2 | |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 84 - 90 °C | |

| pKa | 4.3 | [4] |

| Purity (Typical) | >98% (HPLC, Titration) | [1] |

| Synonyms | ETT, 5-Ethylsulfanyl-1H-tetrazole | [1] |

Spectral Data

| Spectral Data | Characteristic Peaks / Shifts | Reference(s) |

| ¹H NMR (Representative) | For 5-(Benzylthio)-1H-tetrazole (300 MHz, CDCl₃): δ 13.4-11.5 (s, 1H, N-H), 7.49-7.35 (m, 5H, Ar-H), 4.58 (s, 2H, S-CH₂) | [5] |

| FTIR (Characteristic) | Characteristic vibrations for the tetrazole ring are observed in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. | [5] |

Safety and Handling

ETT is classified as a flammable solid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling the compound.[3][6]

| Hazard Class | GHS Statement | Reference(s) |

| Flammable Solid | H228: Flammable solid | [6] |

| Skin Irritation | H315: Causes skin irritation | [3] |

| Eye Irritation | H319: Causes serious eye irritation | [3] |

| Respiratory Tract | H335: May cause respiratory irritation | [3] |

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile or related precursor and an azide (B81097) source.[7] For 5-thio-substituted tetrazoles, the corresponding thiocyanate (B1210189) is an effective starting material.

Synthesis Workflow

The general workflow for synthesizing 5-substituted tetrazoles from thiocyanates involves a catalyzed reaction with sodium azide, followed by an acidic workup to yield the final product.

Caption: General synthesis workflow for 5-thio-substituted tetrazoles.

Experimental Protocol: General Synthesis of 5-Substituted Tetrazoles from Thiocyanates

This protocol is adapted from a general method for synthesizing 5-substituted tetrazoles and is representative of the synthesis of ETT.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the organic thiocyanate (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc(II) chloride (0.2 eq).

-

Solvent Addition: Add an aliphatic alcohol, such as n-propanol or isopropanol, to the flask to achieve a suitable reaction concentration.

-

Reaction: Heat the mixture to reflux (approximately 95-110 °C, depending on the alcohol) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 2-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Isolation: Redissolve the residue in water and adjust the pH to ~2-3 using a dilute solution of hydrochloric acid (e.g., 2M HCl). The acidic conditions protonate the tetrazole ring, causing it to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 5-substituted-1H-tetrazole.

Application in Oligonucleotide Synthesis

ETT is a highly regarded "turbo" activator for the coupling step in automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.[4] It is more acidic than 1H-tetrazole (pKa 4.3 vs. 4.9), leading to faster protonation of the phosphoramidite, which is the rate-determining step in the activation process.[4][10] This is particularly advantageous for the synthesis of RNA and other sterically hindered oligonucleotides.[10]

Mechanism of Activation and Coupling

The process involves two main stages: activation of the phosphoramidite monomer by ETT and the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.

Caption: Mechanism of ETT in phosphoramidite activation and coupling.

Experimental Protocol: Standard Phosphoramidite Coupling Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.[11]

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by flowing a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) through the synthesis column for 60-180 seconds. The column is then washed with anhydrous acetonitrile.

-

Coupling: A solution of the desired nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator solution of 0.25 M this compound in anhydrous acetonitrile are delivered simultaneously to the column. The reaction proceeds for 30-600 seconds.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated. This is achieved by delivering capping reagents (e.g., acetic anhydride/THF/pyridine and N-methylimidazole/THF) to the column for 30-60 seconds.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using a solution of iodine, water, and pyridine. This step typically takes around 30 seconds.

-

Washing: The column is washed with anhydrous acetonitrile to prepare for the next cycle.

Application in Drug Development: Angiotensin II Receptor Blockers

The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group.[8] This substitution can enhance a drug molecule's metabolic stability, increase its lipophilicity (improving membrane permeability), and improve its oral bioavailability.[6][8] ETT serves as a building block for introducing this critical pharmacophore into drug candidates, most notably the "sartan" class of antihypertensive drugs.

Role in Angiotensin II Receptor (AT1) Blockade

Angiotensin II is a peptide hormone that causes vasoconstriction by binding to the AT1 receptor, a G-protein coupled receptor (GPCR), thereby increasing blood pressure.[12][13] Angiotensin II Receptor Blockers (ARBs) competitively inhibit this binding. The negatively charged tetrazole ring in many ARBs mimics the carboxylate group of angiotensin II, allowing it to bind effectively to the AT1 receptor but without triggering the downstream signaling cascade.[2][13]

AT1 Receptor Signaling Pathway and Point of Inhibition

The binding of Angiotensin II to the AT1 receptor initiates a complex signaling cascade. ARBs synthesized from tetrazole intermediates, such as those derived from ETT, block the very first step of this pathway.

Caption: Simplified AT1 receptor signaling pathway and ARB inhibition point.

The activation of the Gq/11 protein by the AT1 receptor stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] These second messengers lead to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), culminating in cellular responses like vascular smooth muscle contraction and aldosterone (B195564) secretion, which elevate blood pressure.[12][16] By blocking the initial binding of Angiotensin II, ARBs prevent this entire cascade.[13]

Conclusion

This compound is a versatile and powerful reagent whose value spans multiple domains of chemical and biomedical science. For molecular biologists and nucleic acid chemists, it is an enabling tool for the efficient synthesis of DNA and RNA, offering clear advantages in speed and yield. For medicinal chemists and drug development professionals, it provides a key structural motif—the tetrazole ring—that serves as a proven bioisostere for improving the pharmacokinetic profiles of drug candidates. A thorough understanding of its properties, synthesis, and mechanisms of action, as detailed in this guide, is essential for leveraging its full potential in both foundational research and the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C3H6N4S | CID 2758928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. This compound | 89797-68-2 | TCI AMERICA [tcichemicals.com]

- 7. scielo.br [scielo.br]

- 8. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 14. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 5-(Ethylthio)-1H-tetrazole: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, particularly the tetrazole ring, serve as a crucial bioisostere for carboxylic acids, enhancing the pharmacological profiles of various drug candidates. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It further delves into its critical applications, with a particular focus on its role as a highly efficient coupling activator in oligonucleotide synthesis and as a versatile building block in the development of pharmaceuticals, including the class of angiotensin II receptor antagonists. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.

Introduction

This compound, also known as ETT, is a white to off-white crystalline solid belonging to the tetrazole family—a five-membered aromatic ring with four nitrogen atoms and one carbon atom.[1] The presence of an ethylthio group at the 5-position of the tetrazole ring imparts specific chemical properties that make it a valuable reagent and building block in organic synthesis.[2]

In the pharmaceutical industry, the tetrazole moiety is recognized as a "privileged scaffold" due to its ability to mimic the carboxylic acid group, thereby improving metabolic stability, lipophilicity, and potency of drug molecules.[3][4] This bioisosteric relationship has led to the incorporation of tetrazoles into numerous marketed drugs.[3] While this compound's direct incorporation into a final marketed drug is not as prominently documented as the tetrazole ring itself, its utility as a precursor and a critical reagent, especially in oligonucleotide synthesis, is well-established.[5]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.[1][2][6]

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₄S | [2] |

| Molecular Weight | 130.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 84 - 90 °C | [2][6] |

| pKa | 4.28 (in 1:1 ethanol:water) | [7][8] |

| Solubility | Soluble in acetonitrile (B52724) (up to 0.75 M) | [7] |

| CAS Number | 89797-68-2 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cycloaddition of an azide (B81097) source with an ethylthio-containing precursor.[1] A common laboratory-scale synthesis involves the reaction of ethyl thiocyanate (B1210189) with sodium azide in the presence of a proton source or a Lewis acid catalyst.[8]

General Synthetic Scheme:

Caption: General synthesis of this compound.

Industrial-scale production requires stringent safety protocols due to the hazardous nature of azide compounds.[1]

Applications in Drug Development

High-Efficiency Activator in Oligonucleotide Synthesis

One of the most significant applications of this compound is its role as a coupling activator in the automated solid-phase synthesis of oligonucleotides (DNA and RNA).[5][9] This process, based on phosphoramidite (B1245037) chemistry, involves the sequential addition of nucleotide monomers to a growing chain on a solid support.

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[9] ETT plays a crucial role in the coupling step.

Caption: The four-step cycle of oligonucleotide synthesis.

Mechanism of Action as an Activator:

During the coupling step, the phosphoramidite monomer must be activated to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. ETT, being more acidic than the commonly used 1H-tetrazole, efficiently protonates the diisopropylamino group of the phosphoramidite.[5][7] This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the 5'-hydroxyl group, leading to the formation of a phosphite triester linkage.

Caption: Activation mechanism of phosphoramidites by ETT.

Advantages over 1H-Tetrazole:

The use of ETT offers several advantages over the traditional activator, 1H-tetrazole, particularly in the synthesis of RNA and other sterically hindered oligonucleotides.[5][7]

| Feature | 1H-Tetrazole | This compound (ETT) | Reference |

| Acidity (pKa) | 4.89 | 4.28 | [7][10] |

| Solubility in Acetonitrile | ~0.5 M | up to 0.75 M | [7] |

| Coupling Time (RNA) | 10 - 15 minutes | 3 - 10 minutes | [7] |

| Coupling Efficiency | Moderate | High (>98%) |

The higher acidity and solubility of ETT lead to faster and more efficient coupling reactions, resulting in higher yields of the desired full-length oligonucleotide.[5][7]

Experimental Protocol: Solid-Phase RNA Synthesis using ETT

The following is a generalized protocol for automated solid-phase RNA synthesis using 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidites and ETT as the activator.

-

Synthesizer Setup:

-

Install the required 2'-O-TBDMS protected A(N-Bz), C(N-Ac), G(N-iBu), and U phosphoramidite vials (0.1 M in anhydrous acetonitrile).

-

Install the solid support column (e.g., CPG with the first nucleoside).

-

Fill reagent bottles with fresh, anhydrous solutions.

-

-

Reagents:

-

Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Activator Solution: 0.25 M this compound (ETT) in anhydrous acetonitrile.

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Lutidine.

-

Capping Reagent B: 1-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Washing Solution: Anhydrous acetonitrile.

-

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: The solid support is treated with the detritylation reagent to remove the 5'-DMT protecting group, followed by washing with acetonitrile.

-

Coupling: The phosphoramidite solution and the ETT activator solution are delivered simultaneously to the column. The typical coupling time is 5-10 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with Capping Reagents A and B. This is followed by a wash with acetonitrile.

-

Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate (B84403) triester using the iodine solution. The column is then washed with acetonitrile.

-

-

Cleavage and Deprotection:

-

After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard protocol, which may involve treatment with a mixture of ammonia (B1221849) and methylamine (B109427) (AMA) followed by a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) to remove the 2'-O-TBDMS groups.[3]

-

-

Purification:

-

The crude oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Building Block for Angiotensin II Receptor Antagonists (Sartans)

The tetrazole ring is a cornerstone in the design of angiotensin II receptor antagonists, a class of drugs known as "sartans" (e.g., Losartan, Valsartan) used to treat hypertension.[11][12] The acidic nature of the 1H-tetrazole ring allows it to act as a bioisostere for the carboxylic acid group, which is crucial for binding to the angiotensin II type 1 (AT₁) receptor.[3]

While specific, large-scale industrial syntheses of marketed sartans may not directly start from this compound, its role as a versatile tetrazole-containing building block in medicinal chemistry makes it relevant to the synthesis of novel drug candidates in this class and others. The synthesis of sartans typically involves the formation of the tetrazole ring via a [2+3] cycloaddition of an organonitrile with an azide.[11]

Angiotensin II Receptor Signaling Pathway:

Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT₁ receptor, a G protein-coupled receptor (GPCR).[1][13][14] This binding triggers a cascade of intracellular signaling events leading to physiological responses such as vasoconstriction, aldosterone (B195564) secretion, and cell growth, which contribute to increased blood pressure.[2][5] Sartans act by blocking this initial binding step.

Caption: Simplified Angiotensin II Type 1 Receptor (AT₁R) signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of considerable importance in the field of drug development and biochemical research. Its primary application as a highly efficient coupling activator in oligonucleotide synthesis has significantly advanced the production of synthetic DNA and RNA for therapeutic and diagnostic purposes. Furthermore, as a tetrazole-containing molecule, it represents a valuable building block for the synthesis of new chemical entities, leveraging the advantageous properties of the tetrazole ring as a carboxylic acid bioisostere. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ahajournals.org [ahajournals.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of Tautomerism in 5-(Ethylthio)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylthio)-1H-tetrazole is a pivotal sulfur-containing heterocyclic moiety with significant applications in medicinal and materials chemistry. A profound understanding of its tautomeric behavior is crucial for predicting its physicochemical properties, reaction mechanisms, and biological interactions. This technical guide provides a comprehensive overview of the theoretical approaches to studying the tautomerism of this compound. It outlines the predominant tautomeric forms, summarizes expected energetic and structural characteristics based on studies of analogous compounds, and presents a detailed computational protocol for in-depth analysis. Visual workflows and structured data tables are provided to facilitate a clear understanding of the concepts and methodologies.

Introduction to Tautomerism in 5-Substituted Tetrazoles

Prototropic tautomerism in 5-substituted tetrazoles involves the migration of a proton between the nitrogen atoms of the tetrazole ring, leading to the existence of two primary tautomers: the 1H- and 2H-forms.[1] The equilibrium between these tautomers is influenced by the nature of the substituent at the C5 position, as well as the surrounding medium (gas phase or solvent).[2] Theoretical calculations have shown that for many 5-substituted tetrazoles, the less polar 2H-tautomer is thermodynamically more stable in the gas phase.[3] Conversely, the more polar 1H-tautomer is generally favored in polar solvents due to better solvation.[4]

For this compound, the two principal tautomers are 1H-5-(ethylthio)tetrazole and 2H-5-(ethylthio)tetrazole. A third, higher-energy 5H-tautomer is generally not considered significant due to its instability.[1]

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound is depicted below.

Predicted Energetic and Structural Properties

| Tautomer | Environment | Expected Relative Energy (kcal/mol) | Expected Dipole Moment (Debye) |

| 1H-5-(ethylthio)tetrazole | Gas Phase | Higher | Higher |